Cas no 97101-99-0 ((1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol)

(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-aMino-1-naphthalen-2-ylethanol
- (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol
-
- Inchi: 1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1
- InChI Key: PGJHAXAIVJIVSM-LBPRGKRZSA-N
- SMILES: [C@@H](O)(C1=CC=C2C(=C1)C=CC=C2)CN
Computed Properties
- Exact Mass: 187.099714038g/mol
- Monoisotopic Mass: 187.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.2Ų
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132207-0.5g |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 0.5g |
$946.0 | 2023-02-15 | ||
Enamine | EN300-132207-5.0g |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 5.0g |
$2858.0 | 2023-02-15 | ||
Enamine | EN300-132207-2.5g |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 2.5g |
$1931.0 | 2023-02-15 | ||
Enamine | EN300-132207-5000mg |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-132207-2500mg |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-132207-0.25g |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 0.25g |
$906.0 | 2023-02-15 | ||
Enamine | EN300-132207-1.0g |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-132207-0.1g |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 0.1g |
$867.0 | 2023-02-15 | ||
Enamine | EN300-132207-50mg |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-132207-250mg |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol |
97101-99-0 | 250mg |
$774.0 | 2023-09-30 |
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol Related Literature
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
4. Book reviews
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol
Chemical Profile of (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol (CAS No. 97101-99-0)
(1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol, with the CAS registry number 97101-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This chiral amine derivative features a naphthalene moiety linked to an ethanolamine backbone, making it a structurally intriguing molecule with potential applications in drug discovery and synthetic chemistry.
The molecular structure of (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol consists of a rigid aromatic ring system (naphthalene) connected to an amino-substituted ethyl group, which introduces both basicity and steric hindrance. The presence of the (1R) configuration indicates a specific stereochemical arrangement, which is crucial for its biological activity and interaction with biological targets. This stereochemistry is often a key consideration in the development of enantiomerically pure pharmaceuticals, where the spatial arrangement of atoms can dramatically influence efficacy and safety profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of naphthalene derivatives due to their ability to modulate various biological pathways. The combination of the naphthalene ring and the amino alcohol moiety in (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol suggests potential applications in areas such as central nervous system (CNS) disorders, inflammation, and metabolic diseases. Preliminary studies have indicated that this compound may exhibit properties relevant to neurotransmitter receptor interactions, particularly those involving serotonin or dopamine systems.
One of the most compelling aspects of (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol is its utility as a building block in medicinal chemistry. Its structural features allow for facile modifications at both the naphthalene ring and the ethanolamine side chain, enabling chemists to design novel analogs with tailored biological activities. For instance, functionalization of the naphthalene ring can introduce electron-withdrawing or electron-donating groups to fine-tune binding affinity, while modifications at the ethanolamine moiety can enhance solubility or metabolic stability.
The synthesis of (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol presents unique challenges due to its chiral center and aromatic framework. Advanced synthetic methodologies, such as asymmetric hydrogenation or chiral resolution techniques, are often employed to achieve high enantiomeric purity. These approaches are critical for ensuring that the final product exhibits the desired pharmacological properties without unwanted side effects from racemic impurities.
Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol. Molecular modeling studies have provided insights into its binding interactions with potential target proteins, helping researchers predict its pharmacokinetic and pharmacodynamic profiles. These computational tools are particularly valuable for optimizing lead compounds before moving into expensive and time-consuming experimental validations.
In clinical research, (1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol has been investigated as a potential therapeutic agent in preclinical models. Initial studies suggest that it may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Additionally, its anti-inflammatory properties have been observed in cell-based assays, indicating its potential role in managing chronic inflammatory conditions.
The chemical versatility of (1R)-2-amino-1-(naphthalen-2-ylolethanammonium) derivatives continues to drive exploration in drug discovery pipelines. Researchers are increasingly leveraging this scaffold to develop next-generation therapeutics with improved efficacy and reduced toxicity. The integration of modern synthetic techniques with high-throughput screening has accelerated the identification of promising candidates derived from this class of compounds.
As our understanding of molecular interactions deepens, compounds like (1R)-2-amino-naphthylethanol (CAS No. 97101–99–0) are expected to play a pivotal role in addressing unmet medical needs. Their unique structural features offer a rich foundation for innovation, and ongoing research is likely to uncover new therapeutic applications across multiple disease areas. The continued development of sophisticated synthetic methodologies will further enhance our ability to harness these molecules for therapeutic benefit.
97101-99-0 ((1R)-2-amino-1-(naphthalen-2-yl)ethan-1-ol) Related Products
- 387854-27-5((4-ethylphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate)
- 40916-62-9(2-BUTANAMINE, N-METHYL-, HYDROCHLORIDE, (R)-)
- 1261537-33-0(2,3-Bis(4-(trifluoromethyl)phenyl)5-fluoropyridine)
- 730949-74-3(2-chloro-N-2-chloro-5-(diethylsulfamoyl)phenylpropanamide)
- 2763890-83-9(2-[(5r,8r)-2-Azaspiro[4.5]decan-8-yl]acetic acid)
- 2877686-81-0(N-tert-butyl-1-(6-tert-butylpyridazin-3-yl)azetidine-3-carboxamide)
- 1804893-11-5(2,6-Bis(trifluoromethyl)-3-iodobenzenesulfonyl chloride)
- 896312-32-6(N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylnaphthalene-2-sulfonamide)
- 946234-35-1(3-fluoro-N-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}benzamide)
- 1269152-02-4(4-(4-hydroxypiperidin-1-yl)methylbenzene-1-carboximidamide dihydrochloride)



